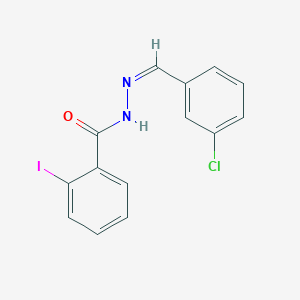
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzylidene)-2-iodobenzohydrazide, also known as IodoCBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a hydrazone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorobenzylidene)-2-iodobenzohydrazide is not fully understood, but it is believed to act by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell survival and proliferation. Inhibition of this pathway leads to apoptosis in cancer cells. N'-(3-chlorobenzylidene)-2-iodobenzohydrazide also inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has shown promising results in various scientific research fields. However, it has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its mechanism of action. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N'-(3-chlorobenzylidene)-2-iodobenzohydrazide research. One direction is to study its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
In conclusion, N'-(3-chlorobenzylidene)-2-iodobenzohydrazide is a promising compound that has shown potential in various scientific research fields. Its synthesis method is relatively simple, and it has several advantages for lab experiments. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. However, more research is needed to fully understand its mechanism of action and to optimize its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N'-(3-chlorobenzylidene)-2-iodobenzohydrazide involves the reaction between 3-chlorobenzaldehyde and 2-iodobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a yellow crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzylidene)-2-iodobenzohydrazide has shown promising results in various scientific research fields. It has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its antibacterial properties. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Propiedades
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O/c15-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)16/h1-9H,(H,18,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPEKPXQYCIMK-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
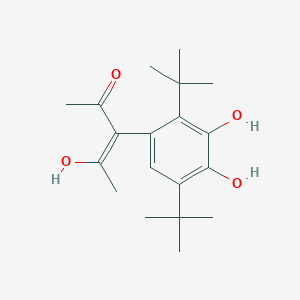
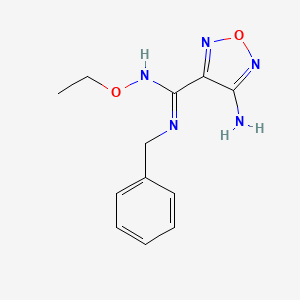
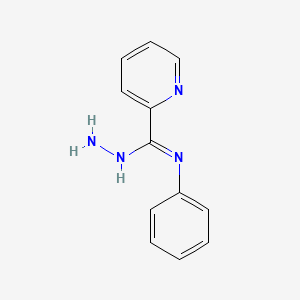
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
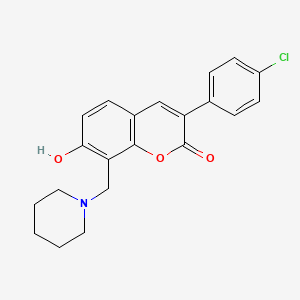
![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B5914929.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)

![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)